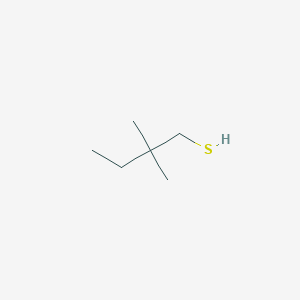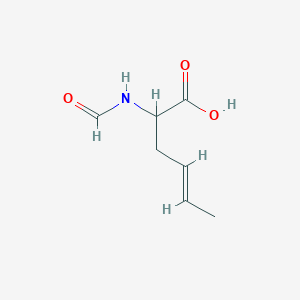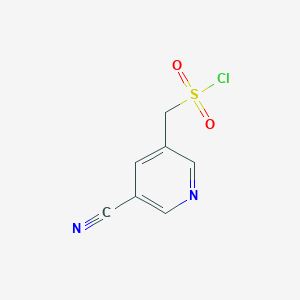
(5-Cyanopyridin-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyanopyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 5-position and a methanesulfonyl chloride group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Cyanopyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine.
Hydrolysis: Conducted in aqueous or mixed aqueous-organic solvents, often under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere conditions to prevent oxidation.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminopyridine Derivatives: Formed from the reduction of the cyano group.
Applications De Recherche Scientifique
(5-Cyanopyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized pyridine derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (5-Cyanopyridin-3-yl)methanesulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by reacting with nucleophilic residues in the active site.
Receptors: It can modulate receptor activity by forming covalent bonds with nucleophilic amino acids in the receptor binding site.
Comparaison Avec Des Composés Similaires
(5-Cyanopyridin-3-yl)methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives and cyano-substituted pyridines:
Similar Compounds:
Uniqueness:
- The specific positioning of the cyano and sulfonyl chloride groups in this compound provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C7H5ClN2O2S |
|---|---|
Poids moléculaire |
216.65 g/mol |
Nom IUPAC |
(5-cyanopyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-7-1-6(2-9)3-10-4-7/h1,3-4H,5H2 |
Clé InChI |
ZDPUALIWVAZTAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C#N)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
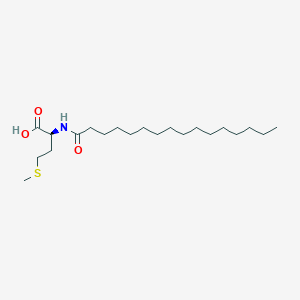
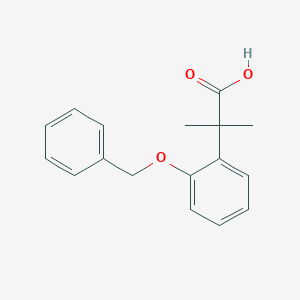
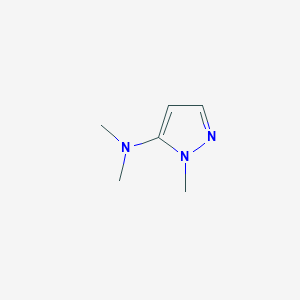
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
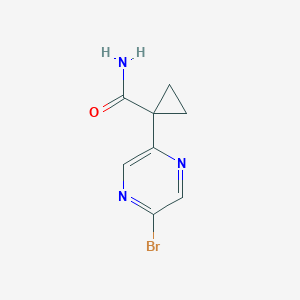

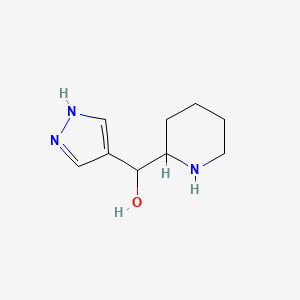

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
